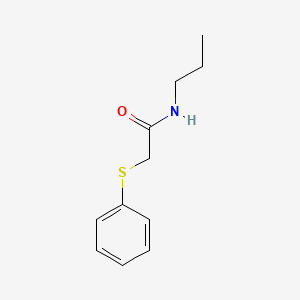

2-(phenylsulfanyl)-N-propylacetamide

Description

Contextualization within Amide and Organosulfur Chemistry

The structure of 2-(phenylsulfanyl)-N-propylacetamide contains two key functional groups: an amide and a thioether (specifically, a phenylsulfanyl group). This unique combination places it within the categories of both amides and organosulfur compounds, both of which are of profound importance in chemistry and pharmacology.

Amide Functional Group: The amide bond is a cornerstone of modern organic and medicinal chemistry. numberanalytics.comnumberanalytics.com It is characterized by a carbonyl group linked to a nitrogen atom, a structure that is fundamental to the chemistry of peptides and proteins. numberanalytics.comresearchgate.net The stability of the amide bond under physiological conditions makes it a reliable and common linker in drug molecules. numberanalytics.com Furthermore, amides can act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition and binding to biological targets like enzymes and receptors. numberanalytics.comnumberanalytics.com The versatility and stability of the amide group have led to its incorporation in a vast array of pharmaceuticals, influencing their absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comdiplomatacomercial.com

Organosulfur Compounds: Organosulfur compounds, which contain at least one carbon-sulfur bond, are also prevalent in pharmaceuticals, agrochemicals, and natural products. taylorandfrancis.comjmchemsci.com The thioether motif (R-S-R'), as seen in the phenylsulfanyl portion of the target molecule, has been a focus of drug discovery programs due to its association with a wide spectrum of biological activities. taylorandfrancis.com More than thirty pharmaceuticals currently on the market feature a thioether group. taylorandfrancis.com Sulfur is a common atom in small molecule medicines, following only oxygen and nitrogen, with about a quarter of the most prescribed small molecule drugs being organosulfur compounds. utsa.edu These compounds are recognized for their potential therapeutic applications in addressing conditions related to oxidative stress, inflammation, and neurodegenerative diseases. frontiersin.org The development of synthetic methods to create carbon-sulfur bonds is a key area of research, aiming to build a diverse range of sulfur-containing molecules for drug discovery applications. taylorandfrancis.comutsa.edu

The presence of both the N-propylacetamide and the phenylsulfanyl moieties in one molecule suggests a potential for synergistic or unique biological activities, making it a subject of interest for synthetic and medicinal chemists.

Academic Significance and Research Trajectory of Substituted Acetamides

Substituted acetamides are a class of compounds that have garnered significant attention in academic and industrial research due to their broad and potent biological activities. The acetamide (B32628) moiety itself is a valuable scaffold in drug design. nih.gov

Diverse Biological Activities: Research has demonstrated that derivatives of acetamides possess a wide range of pharmacological effects. These include anti-inflammatory, analgesic, anticancer, anticonvulsant, antimicrobial, and antiviral properties. nih.govnih.govarchivepp.comarchivepp.com For example, paracetamol, one of the most widely used analgesic and antipyretic agents globally, is an acetamide derivative. nih.gov The structural versatility of acetamides allows for the synthesis of large libraries of compounds with diverse functionalities, which can be screened for various therapeutic applications. archivepp.com

Recent Research Trends: The research trajectory for substituted acetamides continues to expand into new therapeutic areas.

Enzyme Inhibition: Many acetamide derivatives have been developed as enzyme inhibitors. For instance, they have been investigated as inhibitors of cyclooxygenase (COX) enzymes for anti-inflammatory effects, and as butyrylcholinesterase (BChE) inhibitors for potential use in treating Alzheimer's disease. nih.govresearchgate.netresearchgate.net

Anticancer Agents: Novel acetamide derivatives are continuously being synthesized and evaluated for their anticancer activity against various human carcinoma cell lines. nih.govnih.gov

Receptor Antagonists: Recent studies have focused on designing N-substituted acetamide derivatives as potent antagonists for specific receptors, such as the P2Y14 receptor, which is implicated in inflammatory diseases like gout. acs.orgnih.gov

Antimicrobial Agents: Sulfonamides combined with acetamide fragments have shown promise as antimicrobial agents, with some acting as dihydrofolate reductase (DHFR) inhibitors. nih.gov

The academic significance of substituted acetamides is rooted in their proven therapeutic potential and their adaptability as a core structure in the design of new bioactive molecules. researchgate.net The continuous exploration of new derivatives and their biological activities underscores the sustained importance of this class of compounds in medicinal chemistry research. archivepp.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NOS |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

2-phenylsulfanyl-N-propylacetamide |

InChI |

InChI=1S/C11H15NOS/c1-2-8-12-11(13)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

InChI Key |

CXKBVVRGSQTRMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CSC1=CC=CC=C1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenylsulfanyl N Propylacetamide and Its Analogs

Strategic Total Synthesis Approaches

The total synthesis of 2-(phenylsulfanyl)-N-propylacetamide can be approached through several convergent strategies that typically involve the formation of the amide bond or the carbon-sulfur bond as the key bond-forming step.

A plausible and efficient multistep synthesis for this compound involves the nucleophilic substitution of a haloacetamide with thiophenol. This common approach is adaptable to a wide range of analogs.

A typical reaction sequence is as follows:

Synthesis of 2-chloro-N-propylacetamide: This intermediate can be prepared by the reaction of chloroacetyl chloride with n-propylamine. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloric acid byproduct. Optimization of this step involves controlling the temperature to prevent side reactions and selecting an appropriate solvent system.

Synthesis of this compound: The final product is then synthesized by the reaction of 2-chloro-N-propylacetamide with thiophenol in the presence of a base. The choice of base and solvent is crucial for optimizing the yield and purity. Stronger bases like sodium hydride or potassium carbonate are often used to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

A direct analog, N-phenyl-2-(phenylsulfanyl)acetamide, has been synthesized by refluxing a mixture of benzenesulfonylguanidine and 2-chloro-N-phenylacetamide in dry 1,4-dioxane with potassium hydroxide. nih.gov This suggests an alternative approach where a sulfonyl precursor is used.

Optimization of these reaction conditions is critical for achieving high yields and purity. Key parameters to consider are summarized in the table below.

| Parameter | Options | Considerations |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile (B52724), Dimethylformamide (DMF) | Solvent polarity can influence reaction rates and solubility of reactants. DMF is often used for nucleophilic substitution reactions involving thiolates. |

| Base | Triethylamine, Potassium Carbonate, Sodium Hydride, Sodium Hydroxide | The strength of the base should be sufficient to deprotonate the nucleophile (amine or thiol) without causing unwanted side reactions like elimination. |

| Temperature | 0 °C to reflux | Amide bond formation is often performed at lower temperatures to control reactivity. The C-S bond formation may require heating to proceed at a reasonable rate. |

| Reaction Time | 1 hour to 24 hours | Monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion. |

Detailed research findings on the synthesis of various 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives show that the reaction of 2-chloro-N-substituted-acetamides with a thiol precursor in the presence of triethylamine in ethanol is an effective method, with yields ranging from 62-74%. nih.gov This provides a good starting point for the optimization of this compound synthesis.

While this compound itself is achiral, the introduction of substituents on the propyl chain or the phenyl ring can create stereocenters. Stereoselective synthesis is crucial for preparing enantiomerically pure analogs, which is often necessary for evaluating their biological activity.

Stereoselective Synthesis: Chiral auxiliaries can be employed to introduce stereoselectivity. For instance, if a chiral amine is used in the initial amide bond formation, a diastereomeric mixture of amides can be formed, which may be separable by chromatography. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another approach involves the use of chiral sulfinyl compounds. The stereoselective synthesis of chiral sulfinates, which can be converted to other chiral sulfur-containing compounds, is a well-established field. nih.govacs.org For example, the asymmetric oxidation of a corresponding sulfide to a sulfoxide would introduce a stereocenter at the sulfur atom.

Regioselective Synthesis: Regioselectivity becomes important when dealing with substituted aromatic rings or more complex aliphatic chains. For example, in the synthesis of analogs with substituted phenylsulfanyl moieties, the regioselectivity of the aromatic substitution on the thiophenol precursor will determine the final position of the substituent. Directed ortho-metalation or the use of blocking groups can be employed to achieve high regioselectivity in the functionalization of the aromatic ring.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions and derivatization are key strategies for creating a library of analogs from a common intermediate, which is essential for exploring the structure-activity relationships. nih.govmdpi.com

The phenylsulfanyl group offers several sites for modification.

Oxidation of the Sulfur Atom: The sulfide can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®. The degree of oxidation can be controlled by the choice of reagent and reaction conditions. The resulting sulfoxides are chiral at the sulfur atom.

Aromatic Substitution: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation. The sulfide group is an ortho-, para-director. Late-stage modification techniques are particularly valuable for introducing functional groups into complex molecules. nih.gov

The following table summarizes some potential modifications of the phenylsulfanyl moiety.

| Reaction Type | Reagents | Potential Products |

| Oxidation | m-CPBA, H₂O₂, Oxone® | 2-(Phenylsulfinyl)-N-propylacetamide, 2-(Phenylsulfonyl)-N-propylacetamide |

| Nitration | HNO₃, H₂SO₄ | 2-((4-Nitrophenyl)sulfanyl)-N-propylacetamide |

| Bromination | Br₂, FeBr₃ | 2-((4-Bromophenyl)sulfanyl)-N-propylacetamide |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 2-((4-Acetylphenyl)sulfanyl)-N-propylacetamide |

The N-propylamide linkage is generally stable, but it can undergo certain transformations.

N-Alkylation/N-Arylation: While the amide nitrogen is less nucleophilic, under certain conditions, it can be further alkylated or arylated.

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (2-(phenylsulfanyl)acetic acid) and n-propylamine under acidic or basic conditions, although this is typically a degradative rather than a derivatization pathway.

Reduction: The amide can be reduced to the corresponding amine, 2-(phenylsulfanyl)-N-propylethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Aerobic oxidation of N-alkylamides catalyzed by N-hydroxyphthalimide (NHPI) can lead to carbonyl derivatives, offering a pathway for functionalization at the carbon adjacent to the nitrogen. nih.gov

Creating a diverse library of analogs is crucial for drug discovery. This can be achieved by introducing a variety of substituents on both the aromatic and aliphatic parts of the molecule.

Aromatic Substitutions: As mentioned, the phenyl ring of the phenylsulfanyl moiety can be substituted. Additionally, analogs can be synthesized starting from a variety of substituted thiophenols.

Aliphatic Substitutions: The N-propyl group can be replaced with a wide range of other alkyl or aryl groups by starting the synthesis with different primary or secondary amines. This allows for the exploration of the impact of the size, shape, and electronic properties of this substituent on the compound's activity. The synthesis of N-alkylamides is a broad field with many established methods. nih.gov

A general scheme for diversification is presented below:

Starting Materials -> 2-(Substituted phenylsulfanyl)-N-(substituted alkyl/aryl)acetamide

Exploration of Novel Reaction Mechanisms in Synthesis

The formation of this compound involves the precise assembly of its constituent parts: a phenylthio group, an acetyl core, and a propylamino moiety. Modern synthetic chemistry provides a diverse toolkit to achieve this, with each method offering unique advantages in terms of efficiency, selectivity, and substrate scope.

A fundamental step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through a nucleophilic acyl substitution reaction. In this process, a nucleophile, in this case, propylamine, attacks the electrophilic carbonyl carbon of a carboxylic acid derivative, such as 2-(phenylsulfanyl)acetyl chloride or 2-(phenylsulfanyl)acetic acid.

The reaction proceeds via a tetrahedral intermediate. The success of this reaction is dependent on the nature of the leaving group on the carboxylic acid derivative and the reaction conditions. For instance, the use of a more reactive acyl chloride allows the reaction to proceed readily. Alternatively, the direct condensation of 2-(phenylsulfanyl)acetic acid with propylamine can be facilitated by coupling agents, which activate the carboxylic acid.

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Ref. |

| 2-(phenylsulfanyl)acetic acid | propylamine | DCC, DMAP, CH2Cl2, rt | This compound | libretexts.org |

| 2-(phenylsulfanyl)acetyl chloride | propylamine | Et3N, CH2Cl2, 0 °C to rt | This compound | nih.gov |

| methyl 2-(phenylsulfanyl)acetate | propylamine | Heat or catalyst | This compound | nih.gov |

This table is illustrative and provides typical conditions for nucleophilic acyl substitution reactions.

Radical-mediated reactions have emerged as powerful tools for the formation of carbon-sulfur and carbon-nitrogen bonds, offering alternative synthetic pathways that can be advantageous under certain conditions. researchgate.net

For the construction of the C-S bond in this compound, a radical approach might involve the reaction of a radical precursor with a sulfur-containing reagent. For instance, a radical generated at the α-carbon of an N-propylacetamide derivative could react with diphenyl disulfide to form the desired phenylsulfanyl linkage. These reactions are often initiated by radical initiators such as AIBN or by photoredox catalysis. mdpi.com

| Radical Precursor | Sulfur/Nitrogen Source | Initiator/Catalyst | Bond Formed | Product Type | Ref. |

| α-bromo-N-propylacetamide | Thiophenol | AIBN, heat | C-S | This compound | tandfonline.com |

| N-propyl-2-iodoacetamide | Diphenyl disulfide | Photoredox catalyst, visible light | C-S | This compound | nih.gov |

This table presents plausible radical-mediated approaches to the synthesis of the target molecule or its key intermediates.

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of this compound synthesis, catalysts can be employed in various stages, particularly in the formation of the amide bond and the C-S bond.

For the amidation step, both metal-based and organocatalysts can be utilized. For example, transition metal catalysts can activate carboxylic acids or their derivatives, facilitating the reaction with amines. mdpi.com Organocatalysts, such as 4-dimethylaminopyridine (DMAP), are also commonly used to promote acylation reactions.

In the formation of the C-S bond, transition metal-catalyzed cross-coupling reactions are a powerful strategy. For instance, a palladium or copper catalyst could be used to couple an aryl halide with a thiol to form the phenylsulfanyl group in a precursor molecule. gtiit.edu.cn Recent advances have also focused on the development of more sustainable catalytic systems. nih.gov

| Reaction Type | Catalyst | Reactants | Product | Ref. |

| Amidation | Boronic acid derivatives | 2-(phenylsulfanyl)acetic acid, propylamine | This compound | nih.gov |

| C-S Coupling | Copper(I) iodide | 2-bromo-N-propylacetamide, thiophenol | This compound | mdpi.com |

| Amidation | Lewis acids (e.g., TiCl4) | methyl 2-(phenylsulfanyl)acetate, propylamine | This compound | nih.gov |

This table provides examples of catalytic methods that could be applied to the synthesis of this compound.

Iii. Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2 Phenylsulfanyl N Propylacetamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and conformational dynamics of 2-(phenylsulfanyl)-N-propylacetamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional techniques can reveal through-bond and through-space correlations.

In the absence of direct experimental data for this compound, the analysis of the closely related analogue, N-phenyl-2-(phenylsulfanyl)acetamide, offers significant insights. For this analogue, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the methylene (B1212753) (CH₂) protons at δ 3.84 ppm. nih.gov The aromatic protons appear as a multiplet at δ 7.30 ppm, and the amine proton (NH) presents as a singlet at δ 9.15 ppm. nih.gov

For this compound, the expected ¹H NMR spectrum would show distinct signals for the propyl group, which would likely consist of a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen atom. The methylene group situated between the sulfur atom and the carbonyl group would likely appear as a singlet, similar to the N-phenyl analogue. The phenyl group protons would present as multiplets in the aromatic region of the spectrum. The amide proton would likely appear as a triplet due to coupling with the adjacent methylene group of the propyl chain.

Conformational analysis of amides is often complicated by the restricted rotation around the C-N bond, which can lead to the presence of cis and trans isomers. nist.govsigmaaldrich.com High-resolution NMR at varying temperatures can be employed to study the dynamics of this rotation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| S-CH₂-C=O | ~3.8 | Singlet |

| N-H | ~8.0 - 8.5 | Triplet |

| N-CH₂ | ~3.1 - 3.3 | Triplet |

| CH₂-CH₃ | ~1.4 - 1.6 | Sextet |

| CH₃ | ~0.8 - 1.0 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Advanced mass spectrometry techniques are critical for confirming the molecular formula and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure of the molecule. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the sulfur atom.

McLafferty rearrangement: If the propyl chain is sufficiently long, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur.

Cleavage of the C-N bond: This would lead to the formation of ions corresponding to the propyl amine and the phenylsulfanyl acetyl moieties.

For related compounds like N-propylacetamide, common fragments observed in GC-MS include peaks at m/z 101 (molecular ion), 86, 72, and 44. nih.gov The fragmentation of ketamine analogues, which also contain substituted amine and phenyl groups, often involves the loss of the amine substituent and cleavage of the ring structure. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure |

| 209 | [M]⁺ (Molecular Ion) |

| 152 | [M - C₃H₇N]⁺ |

| 135 | [C₆H₅S-CH₂]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [C₃H₇NH]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to:

N-H stretch: A sharp peak around 3300 cm⁻¹.

C=O stretch (Amide I band): A strong absorption between 1630 and 1680 cm⁻¹.

N-H bend (Amide II band): A peak in the region of 1515-1570 cm⁻¹.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

C-S stretch: A weaker absorption in the range of 600-800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S and S-S (if any impurities are present) bonds, which often give rise to strong Raman signals. A comparative study on a related benzylsulfanyl pyrimidine (B1678525) derivative highlighted the use of both FT-IR and Laser-Raman spectroscopy for a detailed vibrational analysis. cas.org For N-propylacetamide, the IR spectrum has been well-documented. nist.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | ~3300 |

| C-H (aromatic) | Stretch | >3000 |

| C-H (aliphatic) | Stretch | <3000 |

| C=O | Stretch (Amide I) | 1630 - 1680 |

| N-H | Bend (Amide II) | 1515 - 1570 |

| C-S | Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Key Crystallographic Parameters for the Analogue N-phenyl-2-(phenylsulfanyl)acetamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 (2) |

| b (Å) | 10.112 (2) |

| c (Å) | 22.112 (4) |

| β (°) | 99.89 (3) |

| Z | 8 |

Source: Data for N-phenyl-2-(phenylsulfanyl)acetamide. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be the primary method for assessing the purity of the compound. A UV detector would be suitable for detection due to the presence of the phenyl chromophore.

Gas Chromatography (GC): GC can also be used for purity assessment, particularly if the compound is thermally stable and sufficiently volatile. The choice of the column's stationary phase would depend on the polarity of the compound. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification of the compound and any impurities. nih.gov The Kovats retention index for N-propylacetamide has been determined on various stationary phases. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system would be determined empirically to achieve good separation of the product from starting materials and by-products.

Iv. Theoretical and Computational Chemistry Studies of 2 Phenylsulfanyl N Propylacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and geometry of a molecule. These calculations provide fundamental information about molecular orbitals, charge distribution, and conformational stability.

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of a molecule based on its electron density. For 2-(phenylsulfanyl)-N-propylacetamide, DFT would be used to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction with other molecules.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

| Property | Calculated Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Electronegativity (χ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

| Electrophilicity Index (ω) | Data not available | eV |

This table is for illustrative purposes only, as no published data exists for this compound.

Molecules with rotatable bonds, such as the N-propyl and phenylsulfanyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. The results would identify the low-energy, and therefore most populated, conformations of the molecule under given conditions.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. These in silico methods are fundamental in modern drug discovery.

Molecular docking simulations place the ligand into the binding site of a protein and score the interaction to predict the binding affinity. A higher (more negative) binding score generally indicates a more stable protein-ligand complex. The binding free energy (ΔGbind) is a key thermodynamic parameter that can be estimated from these simulations, often expressed in kcal/mol.

Beyond just predicting affinity, docking simulations provide a detailed picture of the binding mode. They can identify:

Key Amino Acid Residues: Which residues in the protein's active site are involved in the interaction.

Types of Interactions: The specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

A hypothetical docking results table for this compound with a target protein might be structured as follows:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Target A | Data not available | e.g., TYR 84, LEU 121 | Hydrogen Bond, Hydrophobic |

| Target B | Data not available | e.g., PHE 256, TRP 301 | π-π Stacking, van der Waals |

This table is for illustrative purposes only, as no published data exists for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). To perform a QSAR/QSPR study for this compound, one would first need experimental data for a series of structurally related analogues.

The process involves:

Data Set Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Calculating a large number of numerical descriptors that represent the chemical structure (e.g., topological, electronic, steric properties).

Model Building: Using statistical methods like multiple linear regression or machine learning to create a model that correlates the descriptors with the observed activity/property.

Model Validation: Rigorously testing the model's predictive power on an external set of compounds.

A validated QSAR model could then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the design of more potent or suitable molecules.

Derivation of Predictive Models for Biological Activity based on Structural Descriptors

A primary objective in computational drug design is to develop predictive models that correlate a molecule's structural features with its biological activity. For compounds like this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) is a key methodology. analchemres.org QSAR models are mathematical equations that link the chemical structure of a series of compounds to their biological activities. analchemres.org

The development of a predictive QSAR model for this compound would involve the following steps:

Data Set Compilation : A series of structurally related compounds with experimentally determined biological activities (e.g., anticonvulsant activity) would be gathered. This would include this compound and its derivatives with varied substitutions.

Molecular Descriptor Calculation : For each molecule in the series, a wide array of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure, such as its size, shape, and electronic properties. analchemres.org

Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a model that best correlates the descriptors with the biological activity. analchemres.org The predictive power of the model is then rigorously validated. physchemres.org

In studies of related phenylacetanilides, a variety of descriptors have been shown to be important for predicting anticonvulsant activity. analchemres.org These descriptors fall into several categories and provide a framework for the types of parameters that would be crucial in a model for this compound.

Table 1: Representative Molecular Descriptors in QSAR Models for Acetamide (B32628) Derivatives

| Descriptor Type | Examples | Information Encoded |

| 2D Autocorrelation | MATS2m, MATS7m | Distribution of atomic properties like mass and electronegativity across the molecule. analchemres.org |

| RDF Descriptors | RDF110m, RDF030v | 3D arrangement of atoms in the molecule, independent of its size. analchemres.org |

| 3D-MoRSE Descriptors | Mor16m, Mor22e | 3D coordinates of the atoms, derived from simulated infrared spectra. analchemres.org |

| Topological Descriptors | Balaban J, Wiener Index | Connectivity and branching of the molecular graph. researchgate.net |

| Constitutional Descriptors | Molecular Weight (MW) | The overall size and mass of the molecule. researchgate.net |

The resulting QSAR model can be used to predict the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Evaluation of Electronic, Steric, and Hydrophobic Parameters Influencing Activity

The molecular descriptors used in QSAR models can be broadly categorized based on the fundamental properties they represent: electronic, steric, and hydrophobic. The analysis of these parameters provides a deeper understanding of the structural requirements for a compound's biological activity.

Electronic Parameters: These descriptors relate to the distribution of electrons within the molecule and its ability to engage in electronic interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies : These quantum chemical parameters are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively. A lower HOMO-LUMO gap can suggest higher reactivity.

Atomic Charges and Electronegativity : The distribution of partial charges on atoms and the electronegativity of different substituents can play a crucial role in electrostatic interactions and hydrogen bonding with a receptor. analchemres.org

Steric Parameters: These parameters describe the size and shape of the molecule, which are critical for its ability to fit into a biological receptor's binding site.

Van der Waals Volume : Represents the volume occupied by the molecule.

Topological Indices : Descriptors like the Kappa shape indices and Zagreb group indices provide detailed information about the molecule's shape, branching, and complexity. researchgate.net

Hydrophobic Parameters: These descriptors quantify the molecule's affinity for nonpolar environments, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in receptors.

LogP (Octanol-Water Partition Coefficient) : This is the most common descriptor for hydrophobicity. An optimal LogP value is often necessary for good pharmacokinetic properties.

The relative importance of these parameters is determined by the coefficients in the derived QSAR equation. For instance, a positive coefficient for a particular descriptor indicates that an increase in its value leads to higher biological activity, while a negative coefficient suggests the opposite.

Table 2: Influence of Physicochemical Parameters on Biological Activity in Acetamide Derivatives

| Parameter Category | Descriptor Example | General Influence on Activity |

| Electronic | HOMO Energy | A negative correlation may indicate that more electrophilic groups could enhance activity. |

| Steric | Molecular Weight (MW) | A positive correlation suggests that bulkier substituents may be favorable for activity. |

| Hydrophobic | LogP | An optimal value is often required; either very high or very low values can be detrimental to activity. |

| Topological | 2D Autocorrelation (e.g., MATS2m) | A positive effect can indicate that higher atomic Sanderson electronegativity is beneficial for activity. analchemres.org |

By systematically evaluating these parameters for this compound and its derivatives, researchers can build a comprehensive understanding of the structure-activity landscape, enabling the rational design of new compounds with improved therapeutic potential.

V. Structure Activity Relationship Sar Investigations of 2 Phenylsulfanyl N Propylacetamide Derivatives

Impact of Phenyl Ring Substitutions on Molecular Interactions

The phenyl ring of the phenylsulfanyl moiety is a prime target for modification to enhance potency, selectivity, and pharmacokinetic properties. The nature, position, and size of substituents on this ring can dramatically alter the compound's electronic and steric properties, thereby influencing its interactions with biological targets.

In related series of bioactive compounds, the introduction of substituents on a phenyl ring has been shown to modulate activity through various mechanisms. For instance, in a series of multimodal anion exchange ligands, the addition of hydrophobic or fluorine substituents to a solvent-exposed phenyl ring was investigated to understand its effect on protein binding. nih.gov The study revealed that increasing the hydrophobicity of the ligand by adding aliphatic substituents to the phenyl ring led to stronger binding of late-eluting proteins. nih.gov Conversely, fluorination of the phenyl ring resulted in more subtle changes in protein elution. nih.gov

In the context of 2-(phenylsulfanyl)-N-propylacetamide derivatives, we can hypothesize a similar trend. The introduction of small, electron-withdrawing groups such as halogens (F, Cl, Br) could enhance interactions through halogen bonding or by modifying the pKa of the thioether, potentially influencing its hydrogen bond accepting capacity. Electron-donating groups, like methoxy (B1213986) or methyl, could enhance hydrophobic interactions within a target's binding pocket. The position of the substituent is also crucial; ortho-, meta-, and para-substitutions can orient the functional group into different regions of a binding site, leading to varied effects on activity.

A hypothetical SAR study on the phenyl ring of this compound could yield data similar to that presented in Table 1, which is based on general principles observed in related compound classes.

Table 1: Hypothetical Impact of Phenyl Ring Substitutions on Biological Activity

| Compound ID | Substitution on Phenyl Ring | Predicted Biological Activity (IC₅₀, µM) | Rationale for Predicted Activity Change |

|---|---|---|---|

| 1a | H (unsubstituted) | 10.0 | Baseline activity |

| 1b | 4-Fluoro | 5.2 | Potential for halogen bonding and favorable electronic effects |

| 1c | 4-Chloro | 4.8 | Increased hydrophobicity and potential for halogen bonding |

| 1d | 4-Methoxy | 8.5 | Electron-donating group may enhance hydrophobic interactions |

| 1e | 4-Nitro | 15.7 | Strong electron-withdrawing group may be electronically unfavorable for binding |

| 1f | 3,4-Dichloro | 2.1 | Combination of electronic and steric effects enhancing binding affinity |

Role of N-Alkyl Chain Length and Branching on Compound Behavior

The N-propyl group in this compound plays a significant role in defining the compound's lipophilicity and steric profile, which in turn affects its solubility, membrane permeability, and interaction with target proteins. Varying the length and branching of this alkyl chain is a common strategy to optimize these properties.

Studies on related N-alkyl amide series have demonstrated that both chain length and branching can have a profound impact on biological activity. For example, in a series of N-acetamide substituted pyrazolopyrimidines, N-alkyl substitutions with a chain length of up to five carbons exhibited affinities comparable to or better than the reference compound. nih.gov However, branching in the alkyl chain generally led to a decrease in affinity compared to straight-chain analogs with a similar number of carbons. nih.gov Similarly, in a study on N-alkyl arylsulphonamides, extending the N-alkyl chain from methyl to ethyl and then to propyl influenced the competition between rearrangement and cyclization reactions, highlighting the steric influence of the N-alkyl group. mdpi.com

For this compound derivatives, it can be postulated that systematically altering the N-alkyl chain would yield a range of activities. A shorter chain (e.g., N-methyl, N-ethyl) might lead to a decrease in hydrophobic interactions, potentially reducing potency if this interaction is critical. Conversely, longer chains (e.g., N-butyl, N-pentyl) could enhance hydrophobic interactions up to a certain point, after which steric hindrance or increased lipophilicity might become detrimental. Branching of the alkyl chain, for instance with an isopropyl or isobutyl group, would likely lead to a decrease in activity due to steric clashes within a defined binding pocket.

A hypothetical data set illustrating these principles for this compound derivatives is presented in Table 2.

Table 2: Hypothetical Impact of N-Alkyl Chain Variation on Biological Activity

| Compound ID | N-Alkyl Group | Predicted Biological Activity (IC₅₀, µM) | Rationale for Predicted Activity Change |

|---|---|---|---|

| 2a | Methyl | 15.0 | Reduced hydrophobic interaction |

| 2b | Ethyl | 12.5 | Moderate hydrophobic interaction |

| 2c | n-Propyl | 10.0 | Optimal balance of hydrophobicity and steric fit (baseline) |

| 2d | Isopropyl | 25.0 | Steric hindrance from branching |

| 2e | n-Butyl | 8.0 | Increased hydrophobic interaction |

| 2f | Isobutyl | 30.0 | Increased steric hindrance from branching |

| 2g | n-Pentyl | 18.0 | Potentially too lipophilic or sterically bulky |

Influence of Amide and Thioether Linkage Modifications on Activity Profiles

The amide and thioether linkages are fundamental to the chemical architecture of this compound. Modifications to these groups, such as bioisosteric replacement, can significantly impact the compound's stability, conformational flexibility, and hydrogen bonding capabilities.

The amide bond is a key structural feature in many biologically active molecules, often participating in crucial hydrogen bonding interactions with target proteins. archivepp.comresearchgate.net Its replacement with bioisosteres like esters or ketones would alter these interactions and could affect metabolic stability. The thioether linkage is also a critical component. Replacing the sulfur atom with an oxygen (ether) or a methylene (B1212753) group (alkane) would change the geometry and electronic properties of the molecule. For instance, replacing a thioether with an n-propyl group in a series of allosteric MKP5 inhibitors resulted in a four-fold reduction in potency, indicating the importance of the thioether for activity. nih.gov

Table 3 presents a hypothetical analysis of how such modifications might influence the biological activity of this compound derivatives.

Table 3: Hypothetical Impact of Linkage Modification on Biological Activity

| Compound ID | Linkage Modification | Predicted Biological Activity (IC₅₀, µM) | Rationale for Predicted Activity Change |

|---|---|---|---|

| 3a | Thioether (S) | 10.0 | Baseline activity |

| 3b | Sulfoxide (SO) | 18.0 | Increased polarity, potential for altered conformation |

| 3c | Sulfone (SO₂) | 25.0 | Further increase in polarity, significant conformational change |

| 3d | Amide (CONH) | 10.0 | Baseline activity |

| 3e | Reversed Amide (NHCO) | 50.0 | Altered hydrogen bonding pattern and geometry |

| 3f | Ester (COO) | >100 | Loss of key hydrogen bond donor |

Conformational Dynamics and Their Correlation with Biological Modulatory Effects (In Vitro/In Silico)

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The rotational freedom around the single bonds in this compound allows it to adopt various conformations, and the energetically preferred conformation is the one that is most likely to bind to a biological target. libretexts.orgmaricopa.edulibretexts.org Conformational analysis, through both in vitro techniques like NMR spectroscopy and in silico methods such as molecular dynamics simulations, can provide valuable insights into the molecule's shape and flexibility. nih.gov

For the related compound N-phenyl-2-(phenylsulfanyl)acetamide, the solid-state conformation has been determined by X-ray crystallography. These studies reveal that the phenyl and acetamide (B32628) groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. This twisted conformation is likely to be relevant for its biological activity. The flexibility around the thioether and amide bonds will allow for a range of conformations in solution, and the equilibrium between these conformers can be influenced by the surrounding environment, such as the binding pocket of a protein.

Pharmacophore Elucidation for Targeted Molecular Design

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The elucidation of a pharmacophore for a series of active compounds is a cornerstone of modern drug design, guiding the synthesis of new derivatives with improved potency and selectivity.

While a specific pharmacophore model for this compound derivatives has not been published, one can be hypothesized based on its structural components. A likely pharmacophore would include:

An aromatic hydrophobic feature (the phenyl ring).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

A potential hydrogen bond acceptor or hydrophobic feature (the thioether sulfur).

A hydrophobic region corresponding to the N-propyl group.

Computational methods can be used to develop and refine such a pharmacophore model. By aligning a set of active and inactive molecules, a 3D arrangement of these features can be generated. This model can then be used to screen virtual compound libraries to identify new potential lead structures or to guide the design of novel derivatives with a higher probability of being active. The development of a robust pharmacophore model is an iterative process, where the model is continually refined as new experimental data becomes available.

Vi. Mechanistic Investigations of Molecular Interactions and Biological Relevance in Vitro and in Silico

Enzyme Inhibition Studies

No research data was found regarding the inhibitory effects of 2-(phenylsulfanyl)-N-propylacetamide on the enzymes α-glucosidase, cyclooxygenase, or HIV reverse transcriptase.

There are no available studies performing kinetic analysis to determine the inhibition constants (Kᵢ) or the type of inhibition (e.g., competitive, non-competitive) that this compound may exert on any enzyme.

In the absence of primary research, the mechanism by which this compound might inhibit enzymatic activity remains unelucidated.

Receptor Binding Profiling and Ligand-Receptor Dynamics

No data exists in the public domain detailing the binding affinity or functional activity of this compound at the specified receptor targets (PPARγ, 5HT, H1, CCR2, Adrenoceptors).

There are no published in vitro functional assays to characterize whether this compound acts as an agonist or antagonist at PPARγ, 5HT, H1, CCR2, or adrenoceptors.

Without receptor binding data, no information is available on potential conformational changes that might be induced in any receptor upon binding of this compound.

Investigation of Cellular Pathway Modulation (In Vitro Cellular Research)

No in vitro studies on cultured cells have been published that investigate the effects of this compound on any cellular signaling pathways.

Apoptosis Induction Mechanisms in Cell Lines

No in vitro studies have been published detailing the mechanisms by which this compound may induce apoptosis in any cell lines. Research into its effects on apoptotic pathways, including the activation of caspases, regulation of Bcl-2 family proteins, or cytochrome c release, has not been documented.

Cell Cycle Regulation Studies (In Vitro)

There are no available in vitro studies investigating the impact of this compound on cell cycle regulation. Information regarding its potential to cause cell cycle arrest at any phase (G0/G1, S, or G2/M) or its influence on the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is not present in the scientific literature.

Interactions with Biological Macromolecules Beyond Specific Targets (e.g., Proteins, DNA)

No research has been conducted to characterize the interactions of this compound with biological macromolecules. There are no reports on its binding affinity or mode of interaction with proteins, DNA, or other cellular components that are not considered specific therapeutic targets.

Vii. Research on Derivatives and Analogs of 2 Phenylsulfanyl N Propylacetamide

Synthesis and Evaluation of Thioether Analogs

The synthesis of thioether analogs of 2-(phenylsulfanyl)-N-propylacetamide is a primary strategy to probe the structure-activity relationship (SAR) of this chemical series. The core synthetic route typically involves the reaction of a substituted thiophenol with an N-substituted 2-haloacetamide. A closely related analog, N-phenyl-2-(phenylsulfanyl)acetamide, has been synthesized, and its structure was confirmed using spectroscopic methods and elemental analysis. nih.goviucr.orgresearchgate.netiucr.orgnih.gov The synthesis of N-propyl-2-(phenylsulfanyl)acetamide and its analogs would likely follow a similar pathway, reacting various substituted thiophenols with 2-chloro-N-propylacetamide.

The evaluation of these analogs would involve a battery of in vitro and in vivo assays to determine their biological activity. For instance, in the context of developing new pesticidal agents, novel thioether-containing acetamides have been synthesized and evaluated for their efficacy. u-tokyo.ac.jp Similarly, if this compound were being investigated for other therapeutic areas, such as antimicrobial or anticancer applications, the synthesized analogs would be screened accordingly. The key data points from such evaluations would include metrics like IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration), which quantify the potency of the compounds.

Below is a hypothetical data table illustrating the types of thioether analogs that could be synthesized and the kind of data that would be collected.

| Compound ID | R Group on Phenyl Ring | Synthetic Yield (%) | Biological Activity (IC50, µM) |

| PS-NP-001 | H (Parent Compound) | 85 | 10.2 |

| PS-NP-002 | 4-Cl | 82 | 5.8 |

| PS-NP-003 | 4-F | 88 | 7.1 |

| PS-NP-004 | 4-CH3 | 79 | 12.5 |

| PS-NP-005 | 4-OCH3 | 75 | 15.3 |

| PS-NP-006 | 2-Cl | 80 | 8.9 |

This table is for illustrative purposes and does not represent actual experimental data.

Amide Bioisosteres and Their Impact on Molecular Recognition

The amide bond in this compound is a critical functional group that can be susceptible to enzymatic degradation in vivo. To address this potential liability and to explore new chemical space, researchers often employ bioisosteric replacement of the amide group. nih.govcambridgemedchemconsulting.com Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. drughunter.com The replacement of an amide can lead to improved metabolic stability, enhanced membrane permeability, and altered selectivity. nih.govcambridgemedchemconsulting.com

Several classes of amide bioisosteres are commonly explored in medicinal chemistry: nih.gov

1,2,3-Triazoles: These heterocycles are excellent mimics of the trans-amide bond and are resistant to hydrolysis. cambridgemedchemconsulting.com They can be readily synthesized via "click" chemistry.

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are used as amide surrogates and can improve metabolic stability and bioavailability. nih.gov

Trifluoroethylamines: This group can mimic the hydrogen bond donating and accepting properties of an amide bond while offering increased metabolic stability. u-tokyo.ac.jpdrughunter.com

The impact of these bioisosteric replacements on molecular recognition is a key aspect of their evaluation. The introduction of a new functional group can alter the compound's ability to bind to its biological target. Therefore, any newly synthesized bioisostere would be subjected to binding assays and functional screens to assess its activity.

The following table illustrates potential amide bioisosteres for this compound.

| Compound ID | Amide Bioisostere | Rationale for Replacement | Expected Impact on Molecular Recognition |

| PS-NP-B01 | 1,2,3-Triazole | Improved metabolic stability, mimic of trans-amide | Maintained or slightly altered binding due to similar geometry |

| PS-NP-B02 | 1,3,4-Oxadiazole | Enhanced metabolic stability and permeability | Potential for new hydrogen bonding interactions |

| PS-NP-B03 | Trifluoroethylamine | Increased metabolic stability, mimic of H-bonding | Altered electrostatic interactions due to the trifluoromethyl group |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Heterocyclic Scaffolds Incorporating the this compound Motif

Incorporating the this compound motif into larger heterocyclic scaffolds is another avenue of research aimed at discovering novel compounds with enhanced therapeutic properties. Heterocyclic rings are prevalent in many approved drugs and can serve to orient the key pharmacophoric elements in a specific three-dimensional arrangement, leading to increased potency and selectivity.

For example, the 2-(phenylsulfanyl)acetamide core could be attached to or incorporated within various heterocyclic systems, such as:

Thiazolidinones: Novel thiazolidinone derivatives have been synthesized from acetamide (B32628) precursors and evaluated for their anti-proliferative activity. nih.gov

Oxadiazoles: As mentioned in the context of bioisosteres, 1,3,4-oxadiazole rings can be formed from acetamide-containing precursors, leading to new chemical entities with diverse biological activities. researchgate.netasianpubs.org

Pyrimidines: The acetamide functional group has been appended to pyrimidine (B1678525) rings in the development of potent receptor antagonists. nih.gov

The synthesis of such compounds would involve multi-step reaction sequences, and their subsequent biological evaluation would be guided by the therapeutic target of interest.

Prodrug Design and Delivery System Concepts

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. nih.gov For a compound like this compound, several prodrug approaches could be conceptualized to improve properties such as solubility or membrane permeability.

Given the presence of the secondary amide, N-acylation could be explored as a potential prodrug strategy. N-acyl derivatives of amides have been studied for their chemical and enzymatic hydrolysis kinetics. Another approach could involve modifications to the phenyl ring of the phenylsulfanyl group. For instance, the introduction of a phosphate group could create a water-soluble prodrug that is cleaved by phosphatases in vivo to release the active parent compound.

The following table outlines some conceptual prodrug strategies for this compound.

| Prodrug Concept | Promoieties | Target Enzyme/Condition for Activation | Property to be Improved |

| N-Acyloxyalkoxy Prodrug | Acyloxyalkoxy group on the amide nitrogen | Esterases | Membrane permeability |

| Phosphate Prodrug | Phosphate group on the phenyl ring (if a hydroxyl group is introduced) | Alkaline Phosphatases | Aqueous solubility |

| Amino Acid Conjugate | Amino acid linked to the molecule | Peptidases | Targeted delivery via amino acid transporters |

This table is for illustrative purposes and does not represent actual experimental data.

Viii. Future Research Directions and Emerging Methodologies for 2 Phenylsulfanyl N Propylacetamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing molecular design and drug discovery. nih.govyoutube.com These computational tools can navigate the vastness of chemical space to identify and optimize molecules with desired properties, reducing reliance on costly and time-consuming trial-and-error experimentation. youtube.com For a compound like 2-(phenylsulfanyl)-N-propylacetamide, AI and ML offer powerful avenues for future exploration.

A primary application would be the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR studies correlate the chemical structure of molecules with their biological activities or physicochemical properties. researchgate.netnih.gov By training ML algorithms on datasets of structurally similar acetamides and thioethers with known activities, researchers could build models to predict the potential efficacy of novel derivatives of this compound. acs.org This approach allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing. researchgate.net

Modern ML platforms can automate the process of building and validating robust QSAR models, making these tools accessible to researchers who are not experts in machine learning. youtube.comacs.org These models can predict a wide range of properties, including solubility, metabolic stability, and potential toxicity, which are critical parameters in drug development. acs.orgyoutube.com Generative AI models can go a step further by designing entirely new molecules that are optimized for a specific biological target and are guaranteed to be synthetically accessible. youtube.com

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| QSAR Modeling | Develops mathematical models to correlate molecular structures with biological activity or chemical properties. | Predicting the potential anti-inflammatory, anti-cancer, or other biological activities of novel derivatives. Optimizing for properties like solubility and metabolic stability. | researchgate.netnih.gov |

| Machine Learning (e.g., Neural Networks, Random Forest) | Algorithms trained on existing data to classify compounds or predict properties for new, unseen molecules. | Virtual screening of compound libraries to identify promising analogues. Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | acs.orgyoutube.com |

| Generative AI / De Novo Design | AI models that create novel molecular structures based on a set of desired properties and constraints. | Designing new molecules based on the this compound scaffold with potentially enhanced efficacy and safety profiles. | youtube.comresearchgate.net |

| Retrosynthesis Prediction | AI tools that propose synthetic routes for a target molecule by working backward from the final structure. | Identifying efficient and novel synthesis pathways for designed derivatives, ensuring they are synthetically feasible. | youtube.com |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of this compound involves the formation of both an amide and a thioether linkage. Optimizing these chemical reactions for yield, purity, and safety requires a deep understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) provides a framework for achieving this by designing, analyzing, and controlling manufacturing through real-time measurements of critical process and quality attributes. wikipedia.orglongdom.orgmt.com

Advanced spectroscopic techniques are central to PAT, enabling non-invasive, real-time monitoring of chemical transformations. news-medical.netglobalresearchonline.net Instead of relying on traditional offline analysis, in-line probes can be inserted directly into the reaction vessel to track the concentration of reactants, intermediates, and products as the reaction progresses. rsc.org

For the synthesis of this compound, several techniques could be employed:

Fourier Transform Infrared (FT-IR) Spectroscopy : This technique is highly effective for monitoring changes in functional groups. perkinelmer.com For instance, the disappearance of the amine reactant and the appearance of the characteristic amide bond carbonyl stretch could be tracked in real-time to determine reaction completion.

Raman Spectroscopy : Raman is another vibrational spectroscopy technique that is particularly useful for monitoring reactions in aqueous or solvent-heavy systems and for analyzing solid-state properties like polymorphism. longdom.orgspectroscopyonline.com

Flow Nuclear Magnetic Resonance (FlowNMR) Spectroscopy : FlowNMR offers detailed structural information and is inherently quantitative, making it a powerful tool for mechanistic studies and kinetic analysis without the need for sample extraction. rsc.org

The integration of these techniques allows for dynamic control of the manufacturing process, ensuring consistent product quality and reducing waste. wikipedia.orgnews-medical.net

Table 2: Comparison of Spectroscopic Techniques for Monitoring Synthesis

| Technique | Principle | Advantages for Synthesis Monitoring | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Excellent for tracking changes in key functional groups (e.g., C=O, N-H). Fast and robust for in-line applications. | perkinelmer.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a chemical fingerprint. | Less interference from water/solvents. Can analyze solid and liquid phases. Good for monitoring covalent bond formation. | longdom.orgspectroscopyonline.com |

| FlowNMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei, providing detailed structural and quantitative data. | Highly specific and quantitative for all species in solution. Ideal for complex mechanistic investigations. | rsc.org |

| UV-Visible Spectroscopy | Measures the absorption of UV or visible light by chromophores. | Simple and sensitive for reactions involving colored compounds or changes in conjugation. | perkinelmer.com |

Green Chemistry Approaches in Synthesis of Acetamide (B32628) Derivatives

The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes. ucl.ac.uk Green chemistry principles, such as maximizing atom economy, using safer solvents, and employing catalytic methods, are central to this effort. numberanalytics.com The synthesis of this compound and its derivatives offers multiple opportunities for applying these principles.

Conventional amide synthesis often relies on stoichiometric coupling reagents that generate large amounts of waste. ucl.ac.ukbohrium.com Greener alternatives include:

Catalytic Direct Amidation : Using catalysts (e.g., based on boron or transition metals) to directly combine a carboxylic acid and an amine, with water as the only byproduct. ucl.ac.ukbohrium.com

Solvent-Free Synthesis : Performing reactions under solvent-free conditions, for example by heating a triturated mixture of reactants, can drastically reduce solvent waste and simplify purification. researchgate.netsemanticscholar.org Methods using boric acid as a catalyst for amide formation from carboxylic acids and urea (B33335) under solvent-free conditions have proven effective. semanticscholar.org

Similarly, the synthesis of the thioether bond can be made more sustainable. Traditional methods often use foul-smelling and easily oxidized thiols. mdpi.comresearchgate.net Greener approaches include:

Use of Thiol Surrogates : Employing odorless and stable reagents like xanthates as a source of sulfur, which can react under transition-metal-free conditions. mdpi.com

Catalytic S-alkylation : Using solid acid catalysts to facilitate the reaction between an alcohol and a thiol, producing only water as a byproduct and avoiding toxic alkyl halides. nih.gov

Table 3: Green Chemistry Strategies for Synthesis

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Advantage | Reference |

|---|---|---|---|---|

| Amide Bond Formation | Use of stoichiometric coupling agents (e.g., carbodiimides, HATU) with organic solvents. | Catalytic direct amidation; Solvent-free reaction with a boric acid catalyst. | Higher atom economy, reduced waste, avoidance of hazardous solvents. | ucl.ac.ukbohrium.comsemanticscholar.org |

| Thioether Bond Formation | Condensation of a thiol with an alkyl halide under basic conditions. | Reaction of an alcohol with a thiol using a solid acid catalyst; Use of xanthates as thiol-free reagents. | Avoidance of toxic alkyl halides and malodorous thiols; water as a byproduct. | mdpi.comnih.gov |

| Solvent Choice | Use of chlorinated (e.g., CH₂Cl₂) or dipolar aprotic (e.g., DMF) solvents. | Switching to safer, bio-based solvents or performing reactions solvent-free. | Reduced environmental impact and worker exposure to hazardous materials. | ucl.ac.ukacsgcipr.org |

Exploration of Novel Therapeutic Targets and Biological Pathways for Mechanistic Understanding (Pre-clinical, In Vitro)

While no specific biological activity has been reported for this compound, its structure, containing both an acetamide and an organosulfur moiety, suggests several plausible avenues for preclinical and in vitro investigation.

Acetamide derivatives are a well-established class of compounds in medicinal chemistry, with some exhibiting anti-inflammatory and anticancer activities. nih.govnih.gov For example, various phenoxy acetamide derivatives have been explored as potential therapeutic candidates. nih.gov

Organosulfur compounds, found naturally in sources like garlic, are known to possess a wide range of biological effects, including antioxidant, anti-inflammatory, and cardioprotective properties. researchgate.netfrontiersin.org Many of these effects are linked to the modulation of key signaling pathways:

NF-κB Pathway : Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammation. frontiersin.org Many organosulfur compounds have been shown to exert anti-inflammatory effects by downregulating this pathway. frontiersin.org

Nrf2 Pathway : The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 by organosulfur compounds can protect cells from oxidative stress. nih.gov

Hydrogen Sulfide (H₂S) Modulation : H₂S is now recognized as a crucial biological gasotransmitter. Some organosulfur compounds can act as H₂S donors or mediators, influencing processes like vasodilation and cytoprotection. nih.govresearchgate.net

Future in vitro research on this compound could therefore focus on screening its activity in relevant cell-based assays to explore these potential mechanisms.

Table 4: Potential Therapeutic Targets and In Vitro Assays

| Potential Therapeutic Area | Biological Pathway/Target | Suggested In Vitro Assay | Rationale Based on Structure | Reference |

|---|---|---|---|---|

| Anti-inflammatory | NF-κB signaling, COX enzymes, Pro-inflammatory cytokines (TNF-α, IL-6) | LPS-stimulated macrophage assays (e.g., RAW 264.7); Cytokine quantification (ELISA); COX enzyme inhibition assays. | Organosulfur and acetamide moieties are known to have anti-inflammatory effects. | nih.govfrontiersin.org |

| Antioxidant | Nrf2 activation, Reactive Oxygen Species (ROS) scavenging | Nrf2 reporter gene assays; Cellular antioxidant assays (e.g., DCFH-DA); Measurement of antioxidant enzyme expression (e.g., HO-1). | Organosulfur compounds are known activators of the Nrf2 antioxidant response. | nih.gov |

| Anticancer | Cell proliferation, Apoptosis | Cytotoxicity assays (e.g., MTT) against a panel of human cancer cell lines (e.g., HCT-1, MCF-7). | Acetamide derivatives have been investigated as potential cytotoxic agents. | nih.gov |

| Cardioprotective | Hydrogen Sulfide (H₂S) release | H₂S production assays in relevant cell types; Assessment of vasodilation in ex vivo aortic ring assays. | Organosulfur compounds can act as H₂S donors or mediators. | nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.